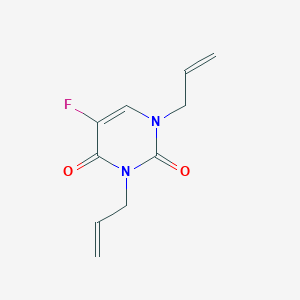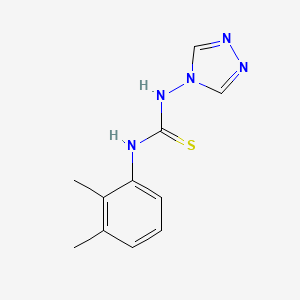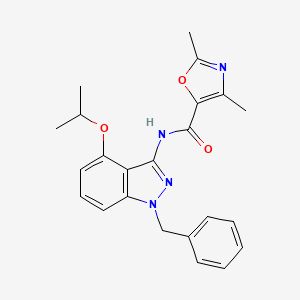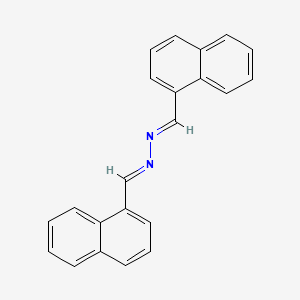
1,3-diallyl-5-fluoro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves substitution reactions, starting from simpler pyrimidine analogs. For example, a stepwise synthetic approach involving substitution reactions has been used to synthesize related pyrimidinediones in good overall yields, demonstrating the feasibility of creating complex pyrimidine structures from simpler ones (Singh et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those similar to 1,3-diallyl-5-fluoro-2,4(1H,3H)-pyrimidinedione, has been studied using various techniques such as X-ray crystallography. These studies reveal the conformations, bond lengths, and angles, contributing to understanding the three-dimensional arrangement and reactivity of these molecules (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and substitution reactions, which are crucial for the synthesis and functionalization of these compounds. These reactions enable the introduction of different substituents, affecting the compounds' chemical properties and biological activity (Rajanarendar et al., 2008).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for the compound's application in different areas, including pharmaceuticals and materials science (Krishnamurthy et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity, acidity, and basicity, are determined by their functional groups and molecular framework. These properties impact their behavior in chemical reactions and their interactions with biological molecules (Zhang, 2003).
Propiedades
IUPAC Name |
5-fluoro-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-3-5-12-7-8(11)9(14)13(6-4-2)10(12)15/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNGVYFDANKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)N(C1=O)CC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)
![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)
![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)
